molecular formula C12H10<br>C6H5C6H5<br>C12H10 B1667301 Biphenyl CAS No. 92-52-4

Biphenyl

Cat. No. B1667301
CAS RN: 92-52-4
M. Wt: 154.21 g/mol
InChI Key: ZUOUZKKEUPVFJK-UHFFFAOYSA-N
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Description

Biphenyl, also known as diphenyl, phenylbenzene, 1,1′-biphenyl, lemonene, or BP, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . The biphenyl molecule consists of two connected phenyl rings .


Synthesis Analysis

Biphenyl can be synthesized on a large scale by the thermal dehydrogenation of benzene . Recent developments in synthetic methodologies of biphenyl derivatives have been reported, including several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada .


Molecular Structure Analysis

The molecular structure of Biphenyl is available as a 2D Mol file or as a computed 3D SD file . The biphenyl molecule consists of two connected phenyl rings .


Chemical Reactions Analysis

Biphenyl undergoes several chemical reactions similar to benzene as they both undergo electrophilic substitution reaction . Some of these reactions include Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). It is insoluble in water, but soluble in typical organic solvents . It has a pleasant smell .

Scientific Research Applications

1. Physical, Spectroscopic, and Thermal Properties Biphenyl, utilized as an intermediate for various pharmaceutical compounds, has been studied for the impact of biofield treatment on its properties. This treatment led to changes in its physical, spectroscopic, and thermal characteristics, such as decreased intensity in X-ray diffraction peaks, reduced crystallite size, altered melting temperature, and modified thermal decomposition temperature. These modifications suggest potential for fine-tuning biphenyl's properties for specific applications in pharmaceuticals and other industries (Trivedi et al., 2015).

2. Electrochemical Behavior in Lithium Ion Batteries Biphenyl has been explored as a polymerizable electrolyte additive for overcharge protection in lithium-ion batteries. Its ability to form a conductive film on the cathode surface during overcharging and prevent cell voltage runaway showcases its potential in enhancing battery safety and efficiency (Xiao et al., 2004).

3. Environmental Bioremediation Research on biphenyl dioxygenases, enzymes that break down biphenyl and its derivatives like PCBs (polychlorinated biphenyls), reveals the compound's significance in environmental bioremediation. Understanding the functional versatility of these enzymes can aid in developing strategies to address pollution caused by biphenyl compounds (Furukawa et al., 2004).

4. Synthesis of Biphenyl Derivatives for Therapeutic Use Biphenyls, as important intermediates in organic chemistry, are foundational in synthesizing various pharmacologically active compounds. Studies have focused on developing methods to functionalize biphenyls, leading to new therapeutic agents for various diseases and disorders (Jain et al., 2017).

5. Molecular Electronics Investigating the stereoelectronic effects in biphenyl has implications for molecular electronics. Studies demonstrate how intramolecular conformations of biphenyl can dynamically influence its electrical conductance, providing insights for designing single-molecule electrical devices (Xin et al., 2017).

6. Biphenyl in Food Safety The genotoxic effects of biphenyl (E230), used as an antimicrobial agent in food, have been assessed using various genetic tests. Findings indicate potential risks associated with biphenyl in food, informing safety evaluations and regulatory decisions (Rencüzoğulları et al., 2008).

7. Tyrosinase Inhibition for Medical Applications Biphenyl ester derivatives have been studied as potential tyrosinase inhibitors. These findings are significant for treatments involving enzyme inhibition, particularly in dermatological and cosmetic applications (Kwong et al., 2017).

8. DNA-Stable Isotope Probing in Environmental Studies Using [13C]biphenyl in DNA-stable isotope probing has enabled the study of bacteria capable of degrading biphenyl in contaminated environments. This approach is crucial for understanding the microbial breakdown of biphenyl and its role in environmental remediation efforts (Sul et al., 2009).

9. Industrial Applications and Occupational Health The use of biphenyl in various industrial applications has prompted studies on its exposure and risk assessment in workplace environments. Understanding the health risks associated with biphenyl exposure is crucial for developing safety standards and regulations (Kim et al., 2015).

10. Developmental Toxicity Studies Experimental studies on the developmental toxicity of polychlorinated biphenyls (PCBs) provide insights into the potential risks posed by biphenyl derivatives during prenatal and postnatal development. This research is vital for informing public health policies and protective measures for vulnerable populations (Ulbrich & Stahlmann, 2004).

Safety And Hazards

Biphenyl causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life .

Future Directions

Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . The future directions of Biphenyl research could involve further developments in the synthesis methodologies of biphenyl derivatives and their applications in various fields .

properties

IUPAC Name

1,1'-biphenyl
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InChI

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H
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InChI Key

ZUOUZKKEUPVFJK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2
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Molecular Formula

C12H10, Array
Record name BIPHENYL
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Related CAS

26008-28-6
Record name 1,1′-Biphenyl, homopolymer
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DSSTOX Substance ID

DTXSID4020161
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Molecular Weight

154.21 g/mol
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Physical Description

Biphenyl appears as a clear colorless liquid with a pleasant odor. Flash point 180 °F. Insoluble in water. Vapors are heavier than air. Used to manufacture other chemicals and as a fungicide., Liquid, Colorless to pale-yellow solid with a pleasant, characteristic odor; [NIOSH], Solid, WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR., White to light brown leaflet solid, Pungent green aroma, rose-like upon dilution, Colorless to pale-yellow solid with a pleasant, characteristic odor., Colorless to pale-yellow solid with a pleasant, characteristic odor. [fungicide]
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Boiling Point

489 to 491 °F at 760 mmHg (NTP, 1992), 256.1 °C, 256.10 °C. @ 760.00 mm Hg, 256 °C, 489 °F
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Flash Point

235 °F (NTP, 1992), 235 °F, 235 °F, 113 °C, (Closed cup), 113 °C c.c.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Solubility

Insoluble (NTP, 1992), Soluble in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, carbon disulfide, and methanol., Soluble in alcohol, ether; very soluble in benzene, Soluble in oxygenated and chlorinated solvents., In water, 7.48 mg/L at 25 °C, 0.00748 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0004, Insoluble in water, Soluble (in ethanol), Insoluble
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.992 at 68 °F (USCG, 1999) - Less dense than water; will float, 1.041 at 20 °C/4 °C, Sp gr: 1.04 (water= 1), Relative density (water = 1): 1.04, 1.04
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0239.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

5.31 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 5.31 (Air= 1), Relative vapor density (air = 1): 5.3, 5.31
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name DIPHENYL (BIPHENYL)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.005 mmHg (NIOSH, 2023), 0.00893 [mmHg], 8.93X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 1.19, 0.005 mmHg
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Mechanism of Action

...The inhibition of state 3 respiration with succinate by biphenyl was less than that observed with alpha-ketoglutarate/malate. ...Biphenyl also instantaneously stimulated state 4 respiration. The extent of stimulation with succinate by biphenyl was larger than with alpha-ketoglutarate-malate. ...Biphenyl and KC-400 dissipated the membrane potential across the mitochondrial membranes. The dissipation of membrane potential by biphenyl was instantaneous... . Biphenyl and KC-400 altered the permeability properties of mitochondrial membranes as evidenced by the release of endogenous K+. The release of K+ due to biphenyl was instantaneous... .
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Impurities

Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products.
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Product Name

Biphenyl

Color/Form

White scales, Colorless leaflets, Pure biphenyl is a white crystalline solid that separates from solvents as plates or monoclinic prismatic crystals. Commercial samples are often slightly yellow or tan in color.

CAS RN

92-52-4, 68409-73-4
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Melting Point

156 to 160 °F (NTP, 1992), 69 °C, 71 °C, 70 °C, 156 °F
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Synthesis routes and methods I

Procedure details

It would be desirable to be able to prepare 4-chlorobiphenyl in a single step from biphenyl and chlorine. According to U.S. Pat. No. 1,890,427, this is possible by chlorination of biphenyl in chlorobenzene in the presence of metallic iron as catalyst. However, this gives a mixture comprising 4-chlorobiphenyl, 3-chlorobiphenyl, 2-chlorobiphenyl and unreacted biphenyl. The separation of this mixture is very complicated. For separating off one isomer, the reference describes crystallization from noneutectic mixtures above the freezing point of the eutectic. This means that separation of the entire mixture makes it necessary to carry out a complicated sequence of distillation and crystallization steps. Czech. Chem. Prum., 30(10), 529-32 (1980) confirms this. To achieve purities of greater than 99%, the latter reference describes the following steps to be carried out in succession for the separation of mixtures comprising 2-, 3- and 4-chlorobiphenyl: 1. distillation, 2. crystallization of the fractions from the distillation and 3. recrystallization of the fractions from the crystallization from ethanol.
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Synthesis routes and methods II

Procedure details

More specifically, an intermediate transfer coating dispersion was prepared by providing a mixture of Special Carbon Black 4, available from Orion Chemicals, the polyamic acid of biphenyl tetracarboxylicdianhydride/phenylenediamine in N-methyl-2-pyrrolidone (NMP) (about 17 weight percent of solids), and not that readily soluble in the NMP solvent the leveling agent NOVEC™ FC-4432, a fluoro surfactant available from 3M, and which mixture was stirred and subjected to ball milling with 2 millimeter stainless steel shots via an Attritor grinding mill for 18 hours. There resulted a coating dispersion of the polyamic acid of biphenyl tetracarboxylicdianhydride/phenylenediamine/carbon black/leveling agent dispersed in NMP, where the weight ratio of polyamic acid of biphenyl tetracarboxylicdianhydride/phenylenediamine/carbon black/leveling agent was 88.8/11/0.2, and which dispersion was filtered with a 20 micron Nylon cloth filter.
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Name
fluoro
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stainless steel
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Synthesis routes and methods III

Procedure details

Aromatic compounds containing more than one ring may be referred to as ring assemblies. Many compounds of this type are not readily available and have to be produced by condensation of aromatic compounds containing fewer rings, in particular derivatives of benzene. Ring assemblies containing substituent groups, for example --OH or --COOH groups are difficult to obtain and hence such compounds are expensive. Chemical Abstracts, Vol 95 (1981), abstract 115039y discloses the preparation of bisphenols by a coupling reaction of a halophenol in the presence of a palladium catalyst and a base. Using 4-chlorophenol a yield of about 30% of 4,4'-dihydroxybiphenyl was obtained. A coupling reaction using haloaryl compounds in the presence of sodium hydroxide, sodium formate, a surfactant and a palladium on charcoal is disclosed in Synthesis, July 1978, pages 537 and 538. Using the chloro compounds such as chlorobenzene, a yield of only about 50% of biphenyl is obtained in 24 hours. Furthermore, using this process we have found the reaction to be slow, in some instances giving conversions of about 20 % after two hours, and we have been unable to prepare 4,4'-dihydroxybiphenyl.
[Compound]
Name
haloaryl
Quantity
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[Compound]
Name
chloro
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Yield
50%

Synthesis routes and methods IV

Procedure details

1.57 g (10 mmol) of bromobenzene and 4.15 g (30 mmol) of K2CO3 are added to a solution of 1.83 g (15 mmol) of phenylboronic acid in 20 ml of tetrahydrofuran. After the mixture has been stirred at room temperature for 15 minutes, 0.21 g (0.15 mmol) of [{Pd[P(C2F5)2O]2H}2(μ-Cl)2], prepared in accordance with Example 13, is added, and the reaction mixture is heated under reflux for 3 hours. After cooling and addition of 100 ml of water, the reaction mixture is extracted with 200 ml of hexane. The organic phase is washed with water and dried using MgSO4. After filtration and removal of the solvent (in vacuo), 0.99 g of biphenyl is isolated as a white solid. The yield is 64%, based on the bromobenzene employed.
Quantity
1.57 g
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reactant
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Name
Quantity
4.15 g
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reactant
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Quantity
1.83 g
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reactant
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20 mL
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{Pd[P(C2F5)2O]2H}2(μ-Cl)2
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100 mL
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64%

Synthesis routes and methods V

Procedure details

(28 mmol, 1 eq.) of bromobenzene and 9 g (42 mmol, 1.5 eq.) of K3PO4 are added to a solution of 5.13 g (42 mmol, 1.5 eq.) of phenylboronic acid in 60 ml of isopropanol. The mixture is stirred at room temperature for 45 minutes, and 0.02 g (14.03 μmol, 0.05 mol %) of [{Pd[P(C2F5)2O]2H}2(μ-Cl)2], prepared in accordance with Example 13, is subsequently added, and the reaction mixture is stirred at room temperature for 3 hours. After addition of 100 ml of water, the reaction mixture is extracted with 200 ml of hexane. The organic phase is washed with saturated sodium chloride solution and dried using MgSO4. After filtration and removal of the solvent (in vacuo), 3.16 g of biphenyl are isolated as a white solid. The yield is 73%, based on the amount of bromobenzene employed.
Quantity
28 mmol
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.13 g
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reactant
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Quantity
60 mL
Type
solvent
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Name
{Pd[P(C2F5)2O]2H}2(μ-Cl)2
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100 mL
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Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biphenyl
Reactant of Route 2
Biphenyl
Reactant of Route 3
Biphenyl
Reactant of Route 4
Biphenyl
Reactant of Route 5
Biphenyl
Reactant of Route 6
Biphenyl

Citations

For This Compound
605,000
Citations
A Hargreaves, SH Rizvi - Acta Crystallographica, 1962 - scripts.iucr.org
… Introduction The stereochemistry of the biphenyl molecule (… support the view that the biphenyl molecule is planar in the solid … The present study of biphenyl has been undertaken in order …
Number of citations: 468 scripts.iucr.org
RD Chirico, SE Knipmeyer, A Nguyen… - The Journal of Chemical …, 1989 - Elsevier
Ideal-gas thermodynamic properties for biphenyl based on calorimetric measurements were determined between 300 and 700 K, well into the range of typical chemical-process …
Number of citations: 162 www.sciencedirect.com
J Trotter - Acta Crystallographica, 1961 - scripts.iucr.org
… If such an arrangement were present in biphenyl crystals, then non-coplanar mole- cules … The present paper describes an in- vestigation of the crystal structure of biphenyl using X-ray …
Number of citations: 337 scripts.iucr.org
O Bastiansen, H Borgiel, E Saluste - Acta chem. scand, 1949 - actachemscand.org
… the ortho hydrogen atoms in biphenyl are replaced by larger … Karle and Brockwayl4 have investigated gaseous biphenyl by … biphenyl, 3,3'-dichlorobenzidine, and 3,3'-dibromobiphenyl. …
Number of citations: 307 actachemscand.org
GP Charbonneau, Y Delugeard - Acta Crystallographica Section B …, 1976 - scripts.iucr.org
The crystal structure of biphenyl C12H10 has been determined at 110 K by X-ray diffraction. … A comparison of translational and librational tensors, with those of biphenyl at 293 K and p-…
Number of citations: 321 scripts.iucr.org
VA McFarland, JU Clarke - Environmental Health Perspectives, 1989 - ehp.niehs.nih.gov
Polychlorinated biphenyls (PCBs) as environmental contaminants often cannot be adequately described by reference to Aroclors or to total PCBs. Although there are 209 possible PCB …
Number of citations: 939 ehp.niehs.nih.gov
DT Gibson, RL Roberts, MC Wells, VM Kobal - … and Biophysical Research …, 1973 - Elsevier
… A species of Beijerinckia that utilizes biphenyl as … biphenyl and its 210 possible chlorinated isomers. Lunt and Evans reported that certain Gram-negative bacteria degraded biphenyl …
Number of citations: 284 www.sciencedirect.com
J Hernández-Trujillo, CF Matta - Structural Chemistry, 2007 - Springer
The evidence for the stabilizing nature of the H–H bonding in planar biphenyl is succinctly reviewed. The stabilizing nature of the H–H bonding is revealed through a comparison of the …
Number of citations: 150 link.springer.com
HJ Lehmler, SJ Harrad, H Hühnerfuss… - … science & technology, 2010 - ACS Publications
Chirality can be exploited to gain insight into enantioselective fate processes that may otherwise remain undetected because only biological, but not physical and chemical transport …
Number of citations: 156 pubs.acs.org
K Furukawa, H Suenaga, M Goto - Journal of bacteriology, 2004 - Am Soc Microbiol
Biphenyl is a compound in which two benzene rings are connected to each other. … Biphenyl-utilizing bacteria cometabolize PCBs into chlorobenzoic acids by using biphenyl-…
Number of citations: 219 journals.asm.org

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